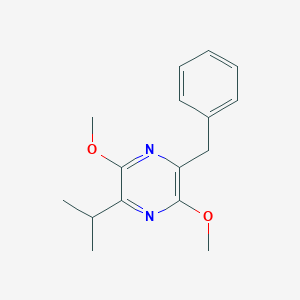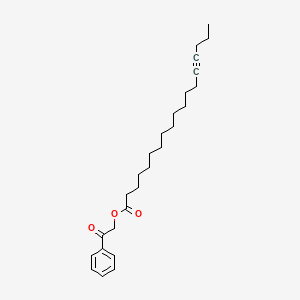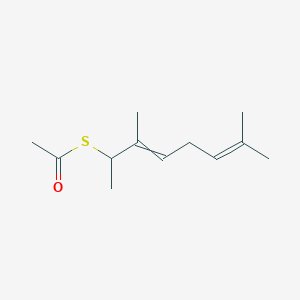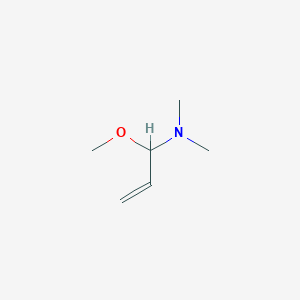
4-Methyl-1-(3-methyl-2-methylidenebutyl)-1,2,4-triazolidine-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1-(3-methyl-2-methylidenebutyl)-1,2,4-triazolidine-3,5-dione is a synthetic organic compound belonging to the triazolidine family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(3-methyl-2-methylidenebutyl)-1,2,4-triazolidine-3,5-dione typically involves the reaction of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization Reactions: Using hydrazine derivatives and carbonyl compounds.
Condensation Reactions: Involving amines and aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Batch Processing: For controlled synthesis and monitoring.
Continuous Flow Processing: For large-scale production with consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-1-(3-methyl-2-methylidenebutyl)-1,2,4-triazolidine-3,5-dione can undergo various chemical reactions, including:
Oxidation: Leading to the formation of corresponding oxides.
Reduction: Producing reduced forms of the compound.
Substitution: Where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Including acids or bases to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield triazolidine oxides.
Reduction: Could produce triazolidine derivatives with altered functional groups.
Substitution: Results in compounds with new substituents replacing original groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying biological pathways and interactions.
Medicine: Potential use in drug development and therapeutic applications.
Industry: In the production of materials with specific properties.
Wirkmechanismus
The mechanism by which 4-Methyl-1-(3-methyl-2-methylidenebutyl)-1,2,4-triazolidine-3,5-dione exerts its effects involves interactions with molecular targets and pathways. This may include:
Binding to Enzymes: Inhibiting or activating specific enzymatic reactions.
Interacting with Receptors: Modulating receptor activity and signaling pathways.
Altering Cellular Processes: Affecting cell growth, differentiation, or apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazolidine-3,5-dione: A parent compound with similar structural features.
4-Methyl-1,2,4-triazolidine-3,5-dione: A simpler analog with fewer substituents.
1-(3-Methyl-2-methylidenebutyl)-1,2,4-triazolidine-3,5-dione: Another analog with different substituent patterns.
Uniqueness
4-Methyl-1-(3-methyl-2-methylidenebutyl)-1,2,4-triazolidine-3,5-dione is unique due to its specific substituent pattern, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
88521-92-0 |
|---|---|
Molekularformel |
C9H15N3O2 |
Molekulargewicht |
197.23 g/mol |
IUPAC-Name |
4-methyl-1-(3-methyl-2-methylidenebutyl)-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C9H15N3O2/c1-6(2)7(3)5-12-9(14)11(4)8(13)10-12/h6H,3,5H2,1-2,4H3,(H,10,13) |
InChI-Schlüssel |
QDJIIGXCVSQZMN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=C)CN1C(=O)N(C(=O)N1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diphenyl(sulfanylidene)[(triphenylgermyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14390445.png)
![4-[(4-methylphenyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B14390446.png)






![5,6-Dihydro-1lambda~6~-cyclopenta[d][1,2]thiazole-1,1,3(2H,4H)-trione](/img/structure/B14390489.png)
![N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(pyrrolidin-1-yl)propanamide](/img/structure/B14390495.png)

![4-[2-(tert-Butylamino)ethyl]-2,6-dichloroaniline](/img/structure/B14390514.png)
![1-[3-(2-Chloro-9H-thioxanthen-9-YL)propyl]piperazine](/img/structure/B14390516.png)
![N-(1-Methylpyrrolidin-2-ylidene)-N'-[2-(3,4,5-trimethoxyphenyl)ethenyl]urea](/img/structure/B14390528.png)
